2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide
Description
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a quinoline core, a phenyl group, and a piperidinylsulfonylphenyl moiety, making it a versatile molecule for chemical modifications and biological studies.
Properties
IUPAC Name |
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(28-21-12-9-13-22(18-21)34(32,33)30-16-7-2-8-17-30)24-19-26(20-10-3-1-4-11-20)29-25-15-6-5-14-23(24)25/h1,3-6,9-15,18-19H,2,7-8,16-17H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGSQDIHIQLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The piperidinylsulfonylphenyl moiety is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated quinoline with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide array of derivatives.
Scientific Research Applications
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound, particularly in the inhibition of enzymes or receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonyl and carboxamide groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidinyl moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the piperidinylsulfonylphenyl moiety, resulting in different biological activity and chemical properties.
N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide: Similar structure but without the phenyl group, affecting its binding interactions and applications.
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline: Lacks the carboxamide group, which can alter its solubility and reactivity.
Uniqueness
The unique combination of the quinoline core, phenyl group, and piperidinylsulfonylphenyl moiety in 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry, offering advantages such as enhanced binding affinity, specificity, and versatility in chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
